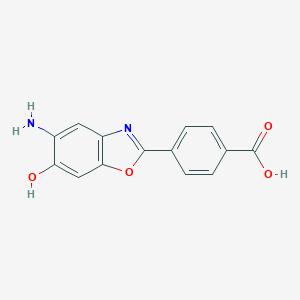
4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H10N2O4 and its molecular weight is 270.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid (ABA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of ABA, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₄H₁₀N₂O₄
- Molecular Weight : 270.24 g/mol
- CAS Number : 133440-66-1
ABA exhibits biological activity through several mechanisms:
- Antimicrobial Activity : Research indicates that ABA has potential as an antimicrobial agent. It may inhibit bacterial growth by interfering with essential metabolic pathways.
- Anticancer Properties : Studies suggest that ABA can induce apoptosis in cancer cells. Its structural similarity to known anticancer agents may contribute to its effectiveness in targeting cancerous tissues.
- Enzyme Inhibition : ABA has been shown to inhibit specific enzymes involved in metabolic processes, which can lead to altered cellular functions and potentially therapeutic effects against various diseases.
Antimicrobial Activity
A study published in MDPI highlights the development of novel antimicrobial agents, including ABA derivatives. The research demonstrated that compounds similar to ABA exhibited significant activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli .
Anticancer Studies
In a recent investigation, ABA was evaluated for its anticancer properties against various cancer cell lines. The results indicated that ABA could effectively reduce cell viability in colon cancer and breast cancer cell lines, suggesting its potential as a chemotherapeutic agent . The study utilized assays to measure cell proliferation and apoptosis rates, confirming the compound's efficacy.
Case Studies
- Case Study on Antimicrobial Resistance : A clinical trial assessed the effectiveness of ABA derivatives in treating infections caused by multidrug-resistant bacteria. The results showed a marked reduction in bacterial load among treated patients compared to controls .
- Case Study on Cancer Treatment : A laboratory study explored the use of ABA in combination with existing chemotherapy drugs. The findings indicated that ABA enhanced the cytotoxic effects of these drugs on cancer cells, suggesting a synergistic effect that could improve treatment outcomes .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Relevant Findings |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Effective against MRSA and E. coli |
| Anticancer | Induction of apoptosis | Reduced viability in colon and breast cancer cells |
| Enzyme Inhibition | Interference with metabolic pathways | Alters cellular functions impacting disease progression |
Propiedades
IUPAC Name |
4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c15-9-5-10-12(6-11(9)17)20-13(16-10)7-1-3-8(4-2-7)14(18)19/h1-6,17H,15H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGSOOFTLVZOBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C(=C3)N)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
133440-67-2 |
Source


|
| Record name | Benzoic acid, 4-(5-amino-6-hydroxy-2-benzoxazolyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133440-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
270.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














